molecular formula C22H26N4O4S B2930798 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 391887-70-0

3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B2930798
CAS RN: 391887-70-0
M. Wt: 442.53
InChI Key: NVTBOIYRIJYYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1,2,4-triazole . It’s a research chemical and not intended for human or veterinary use. The molecular formula is C22H26N4O4S and the molecular weight is 442.53.


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported . These derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a benzamide group, and three ethoxy groups attached to the benzene ring.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 536.5±50.0 °C at 760 mmHg, and a flash point of 278.3±30.1 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is part of a broader class of 1,2,4-triazole derivatives synthesized for their antimicrobial properties. These compounds have been created through the condensation of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides with various substituted aromatic aldehydes. The synthesized compounds demonstrated biological activity, with some showing significant antibacterial and antifungal effects. The research underscores the potential of these compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug-resistant microbial strains (Mange et al., 2013).

Structural Characterization and Solvate Formation

The structural characterization of closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides has provided insights into their crystallization as ethanol monosolvates. This study detailed how the independent components in these compounds are interconnected through hydrogen bonds, forming centrosymmetric four-molecule aggregates. This structural analysis is crucial for understanding the molecular interactions and stability of these compounds, informing their potential applications in pharmaceutical formulations (Chinthal et al., 2020).

Novel Synthesis Routes and Antiviral Activities

Exploring new synthesis routes, a study described the creation of novel benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable anti-avian influenza virus activity. These compounds were synthesized through reactions involving benzoyl isothiocyanate, highlighting a novel approach to developing antiviral agents. Some of the synthesized compounds exhibited significant in vitro activities against the H5N1 strain, indicating their potential in antiviral therapy (Hebishy et al., 2020).

Catalyst- and Solvent-Free Synthesis

Another study introduced a catalyst- and solvent-free method for synthesizing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via microwave-assisted Fries rearrangement. This research contributes to the field of green chemistry by providing a more sustainable and efficient approach to synthesizing heterocyclic amides, which are valuable in pharmaceutical research and development (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(27)23-14-19-24-25-22(31)26(19)16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,27)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTBOIYRIJYYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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